molecular formula C16H24O9 B1678515 Yuheinoside CAS No. 72396-01-1

Yuheinoside

Cat. No. B1678515
CAS RN: 72396-01-1
M. Wt: 360.36 g/mol
InChI Key: QCCRICPXIMDIGF-FHZCTKOVSA-N
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Description

Yuheinoside is a natural compound derived from a variety of plants and fungi. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-allergic effects. It has also been reported to possess an immunomodulatory effect. Yuheinoside has been used in traditional Chinese medicine for centuries and is currently being studied for its potential therapeutic applications. In

Scientific Research Applications

Anti-Inflammatory Effects

Yuheinoside and related compounds have been researched for their potential anti-inflammatory effects. For instance, limonene from yuzu (Citrus junos Tanaka), a plant related to yuheinoside, has shown in vitro anti-inflammatory properties. This was observed in human eosinophilic leukemia HL-60 clone 15 cells, where limonene inhibited the production of reactive oxygen species and diminished MCP-1 production via NF-kappa B activation. It also inhibited cell chemotaxis in a p38 MAPK dependent manner, suggesting potential efficacy for bronchial asthma treatment by inhibiting cytokines and eosinophil migration (Hirota et al., 2010).

Nanotechnology Applications

Yuheinoside and its derivatives are being explored in the field of nanotechnology. For example, mesoporous silica and organosilica nanoparticles, which may include derivatives of yuheinoside, have been investigated for their physico-chemical properties, biosafety, and ability to deliver drugs under biological and noninvasive external stimuli (Croissant et al., 2018). Additionally, the synthesis of organosilicon small molecules, potentially inclusive of yuheinoside derivatives, offers opportunities for medicinal applications such as inhibitor design, imaging, and drug release technology (Franz & Wilson, 2013).

Traditional Medicine and Drug Research

Research into traditional plant drugs and orchids, which include yuheinoside, has provided valuable insights. These studies have focused on the effectiveness of plant medicines and the development of science and technology in enhancing the medicinal value of plants (Kong et al., 2003).

Drug Delivery Systems

Yuheinoside and its derivatives are being studied for their role in drug delivery systems. Nanocarriers and nanoparticles are being developed to enhance the efficacy and reduce the toxicity of drugs, potentially including those derived from yuheinoside (Tyagi et al., 2005). Additionally, ginsenosides, which are similar in structure to yuheinoside, are being used as bifunctional drugs and nanocarriers for antitumor therapies (Wang et al., 2021).

properties

IUPAC Name

(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCRICPXIMDIGF-FHZCTKOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993185
Record name 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plantarenaloside

CAS RN

72396-01-1
Record name Plantarenaloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLANTARENALOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
HB Chu, NH Tan, YM Zhanga - Zeitschrift für Naturforschung B, 2007 - degruyter.com
One new ionone glycoside, pedicurexoside (1), one new flavonoid, 5, 4′-dihydroxy-3′-methoxyflavone- 7-O-6″-n-butyryl-β -D-glucopyranoside (2), two new iridoid glycosides, 6-O-…
Number of citations: 24 www.degruyter.com
Y Jia-qian, HE Wen-jun, TAN Ning-hua… - … Product Research & …, 2009 - search.ebscohost.com
Thirteen compounds were isolated from the whole plants of Pedicularis cephalantha, which were identified as (±)-pinoresinol (1), acacetin (2), luteolin (3), 7-deoxygardoside (4), …
Number of citations: 12 search.ebscohost.com
S Damtoft, S Rosendal, BJ Nielsen - Phytochemistry, 1981 - Elsevier
The 13 C NMR data of 51 iridoid glucosides or glucoside acetates are tabulated. The collection includes 20 pairs of C-6, C-7 or C-8 epimers. Three parameters in using the data for the …
Number of citations: 227 www.sciencedirect.com
MI Yatoo, U Dimri, A Gopalakrishnan, K Karthik… - Biomedicine & …, 2017 - Elsevier
Pedicularis plants (Orobanchaceae), popularly known as lousewort, are found in Asia, Europe, and North America, and have been used in Sowa-Rigpa, the Himalayan art of healing …
Number of citations: 49 www.sciencedirect.com
MX Li, XR He, R Tao, X Cao - The American Journal of Chinese …, 2014 - World Scientific
In the present review, the literature data on the chemical constituents and biological investigations of the genus Pedicularis are summarized. Some species of Pedicularis have been …
Number of citations: 26 www.worldscientific.com
H Peng, Z Deng, X Chen, Y Sun… - International journal of …, 2018 - Taylor & Francis
Hovenia acerba Lindl. is a perennial tree of Rhamnaceae family. In the present study, four solvents (80% methanol, ethyl acetate, n-hexane, and water) were used to extract the …
Number of citations: 25 www.tandfonline.com
J Lv, T Dong, Y Zhang, Y Ku, T Zheng, H Jia, J Fang - Plant Cell Reports, 2022 - Springer
Key message Hormone treatment enhanced the content of osmotic substances under high-temperature conditions. The effect of ABA and BR treated separately is better than treated …
Number of citations: 5 link.springer.com
RMP Gutiérrez, RV Solís - Pharmacologyonline, 2006 - pharmacologyonline.silae.it
Aqueous extracts of Acalypha langinia, Buddleia scordioides, Hylocereus undatus, Tecoma stans showed protective activity against the increased (both chloroform and histamine) skin …
Number of citations: 6 pharmacologyonline.silae.it
QM Zhou, SR Jensen, GL Liu, S Wang… - Plant Systematics and …, 2014 - Springer
The familial placement of Wightia has long been a problem. Here, we present a comprehensive phylogenetic inspection of Wightia based on noncoding chloroplast loci (the rps16 intron …
Number of citations: 28 link.springer.com
QM Zhou, SR Jensen - Plant Syst Evol, 2014 - kd.nsfc.gov.cn
The familial placement of Wightia has long been a problem. Here, we present a comprehensive phylogenetic inspection of Wightia based on noncoding chloroplast loci (the rps16 intron …
Number of citations: 0 kd.nsfc.gov.cn

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